REACTION_SMILES
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[CH2:24]([OH:25])[CH3:26].[CH3:1][O:2][C:3](=[O:4])[c:5]1[o:6][c:7]2[c:8]([cH:9]1)[cH:10][c:11]([S:14][C:15](=[O:16])[N:17]([CH3:18])[CH3:19])[cH:12][cH:13]2.[ClH:22].[K+:21].[OH-:20].[OH2:23]>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[o:6][c:7]2[c:8]([cH:9]1)[cH:10][c:11]([OH:20])[cH:12][cH:13]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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COC(=O)c1cc2cc(SC(=O)N(C)C)ccc2o1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc2cc(SC(=O)N(C)C)ccc2o1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
|
COC(=O)c1cc2cc(O)ccc2o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |